molecular formula C15H14ClIO B057572 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene CAS No. 1103738-29-9

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Cat. No.: B057572
CAS No.: 1103738-29-9
M. Wt: 372.63 g/mol
InChI Key: CZFRIPGHKLGMEU-UHFFFAOYSA-N
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Description

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives This compound is characterized by the presence of chlorine, iodine, and ethoxybenzyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene can be achieved through several synthetic routes. One common method involves the halogenation of a benzene derivative followed by the introduction of the ethoxybenzyl group. The reaction conditions typically involve the use of halogenating agents such as iodine and chlorine, along with appropriate solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl alcohol derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

    Substitution Reactions: Formation of substituted benzene derivatives.

    Oxidation Reactions: Formation of benzoic acid derivatives.

    Reduction Reactions: Formation of benzyl alcohol derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the ethoxybenzyl group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Similar structure with a bromine atom instead of iodine.

    1-Chloro-2-(4-methoxybenzyl)-4-iodobenzene: Similar structure with a methoxy group instead of an ethoxy group.

    1-Chloro-2-(4-ethoxybenzyl)-4-bromobenzene: Similar structure with a bromine atom instead of iodine.

Uniqueness

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and interaction profiles

Properties

IUPAC Name

1-chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClIO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(17)5-8-15(12)16/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFRIPGHKLGMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649082
Record name 1-Chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103738-29-9
Record name 1-Chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a 250 mL of 4-necked flask equipped with an internal thermometer and a condenser was added ethoxybenzene (6.4 g, 52.5 mmol) and dichloromethane (19.2 mL) and the mixture was cooled to −5° C. Aluminum (III) chloride (7.4 g, 55 mmol) was added over 1 h while maintaining the internal temperature below 0° C. After the addition was completed, the mixture was stirred for 30 min at 0˜5° C., and a solution of 2-chloro-5-iodobenzoyl chloride (15.0 g, 50 mmol) in dichloromethane (21 mL) was added dropwise over 1 hour while maintaining the internal temperature below 5° C. The mixture was stirred for another 1 hour at 0˜5° C. and warmed to 10˜15° C. Polymethylhydrosiloxane (PMHS) (15.0 g, 0.25 mol) was added dropwise while maintaining the internal temperature below 25° C. After stirring for 10 hours at 25° C., additional PMHS (9.0 g, 0.15 mol) was added to the above mixture. After stirring for another 16 hours at 30° C., the mixture was cooled to 5˜10° C. and ice water (50 mL) was added slowly dropwise over 1 hour with stirring. The mixture was filtered and the filter cake was slurried with dichloromethane (100 mL) containing diatomite (20 g). The mixture was filtered and the filter cake was washed with dichloromethane (2×50 mL). The combined organic layers were washed with brine (100 mL). After removal of the volatiles, the residue was dissolved in absolute ethanol (45 mL) and refluxed with mechanical stirring (100 RPM) and cooled to 0° C. After stirring for another 16 h at 0˜5° C., the mixture was filtered and the filter cake was washed with pre-cooled (0˜5° C.) ethanol (2×5 mL), dried under vacuum at 40° C. for 12 h to give 14.2 g of 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene as a white solid. This solid was recrystallized from ethanol (42.6 mL) to give 12.5 g of 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene as a white solid. Yield, 67%, HPLC purity, HPLC-0002: 99.5%. 1H NMR (CDCl3, 400 MHz): δ 7.21˜7.29 (m, 3H), 7.11 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H), 3.99˜4.07 (m, 4H), 1.43 (t, J=7.2 Hz, 3H).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
21 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Polymethylhydrosiloxane
Quantity
15 g
Type
reactant
Reaction Step Four
[Compound]
Name
PMHS
Quantity
9 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A jacketed 1 L three-necked round bottom flask with mechanical stirrer, rubber septum with temperature probe and gas bubbler was charged with crude (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone (30.13 g, 77.93 mmol), acetonitrile (300 mL, KF=0.004 wt % water) and the suspension was set stirring under nitrogen and was cooled to about 5° C. Then triethylsilane (28 mL, 175.30 mmol, 2.25 equiv) was added followed by boron trifluoride-diethyletherate (24 mL, 194.46 mmol, 2.50 equiv) which was added over about 30 seconds. The reaction was warmed to ambient over 30 min and was stirred for 17 hours. The reaction was diluted with methyl tert-butyl ether (150 mL) followed by saturated aq sodium bicarbonate (150 mL) which was added over about 1 minutes. Mild gas evolution was noticed and the biphasic solution was stirred at ambient for 45 minutes. The upper organic phase was washed with saturated aq. sodium bicarbonate (100 mL), and with saturated aq. sodium chloride (50 mL). The washed extract was concentrated on a rotary evaporator to about one half of its original volume and was diluted with water (70 mL). Further concentration in vacuo at 45° C. was done until white prills formed which were allowed to cool to ambient while stirring. After about 30 minutes at ambient, the suspended solids were isolated by filtration, washed with water (30 mL), and were dried in vacuo at 45° C. After about 2.5 hours, this afforded 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene as a slightly waxy white granular powder (28.28 g, 98.2 area % by HPLC at 220 nm, 97.4% “as-is” yield).
Quantity
30.13 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
boron trifluoride-diethyletherate
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
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1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
Reactant of Route 3
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1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
Reactant of Route 4
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
Reactant of Route 5
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

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